molecular formula C13H13N3O2S B2996687 (2-Methylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903113-25-6

(2-Methylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2996687
CAS RN: 1903113-25-6
M. Wt: 275.33
InChI Key: NSORKHMNRUQJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MTAA belongs to the class of thiazoles and azetidines, which are known for their bioactivity and pharmacological properties.

Scientific Research Applications

Anticancer Research

Thiazole derivatives, such as the one , have been extensively studied for their anticancer properties. They can inhibit the growth of various human tumor cells by interfering with cell division and proliferation mechanisms. The compound’s ability to act as an antimitotic agent makes it valuable for developing new anticancer drugs .

Drug Design and Development

The structural flexibility of thiazole compounds allows for extensive chemical modification, which is crucial in the design of drug-like molecules. This compound’s pharmacokinetics prediction and satisfactory drug-like parameters indicate its potential as a lead compound in pharmaceutical research .

Pharmacological Studies

Thiazole derivatives are known to modulate GABA_A receptors, which are implicated in numerous neurological disorders. This compound could be explored for its effects on these receptors, contributing to the treatment of conditions such as alcohol withdrawal syndrome .

Treatment of Diabetic Complications

Compounds with a thiazole moiety have been used as aldose reductase inhibitors in the treatment of diabetic complications. Research into the efficacy of this compound in such applications could lead to new therapeutic agents .

Immunomodulatory Effects

Thiazoles have shown promise as immunomodulatory agents. Investigating the immunomodulatory potential of this compound could open up avenues for treating autoimmune diseases and enhancing vaccine efficacy .

Antimicrobial Activity

The structural characteristics of thiazole compounds contribute to their antimicrobial activity. This compound could be synthesized and tested against a range of bacterial and fungal pathogens to develop new antimicrobial agents .

Agrochemical Applications

Thiazole derivatives have applications in agrochemistry as well. They can be used as precursors for compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of more effective agrochemicals .

Material Science

In material science, thiazole derivatives can be incorporated into polymers or coatings to impart specific properties such as photostability or corrosion resistance. This compound could be evaluated for such applications, potentially leading to advancements in material design .

properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-9-15-12(8-19-9)13(17)16-6-11(7-16)18-10-3-2-4-14-5-10/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORKHMNRUQJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

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